Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)
CAS No.:
Cat. No.: VC14632320
Molecular Formula: C24H16N2O12S3
Molecular Weight: 620.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16N2O12S3 |
|---|---|
| Molecular Weight | 620.6 g/mol |
| IUPAC Name | [4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate |
| Standard InChI | InChI=1S/C24H16N2O12S3/c27-25(28)21-5-1-3-7-23(21)40(33,34)37-17-9-13-19(14-10-17)39(31,32)20-15-11-18(12-16-20)38-41(35,36)24-8-4-2-6-22(24)26(29)30/h1-16H |
| Standard InChI Key | NSYUDRGZEHOJRO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) features a central sulfonyldiphenylene core flanked by two 2-nitrobenzenesulfonate groups. The sulfonyl () bridges enhance the compound’s thermal stability and electrophilic reactivity, while the nitro () groups contribute to its electron-withdrawing properties, facilitating participation in substitution and redox reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 620.6 g/mol |
| IUPAC Name | [4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate |
| Canonical SMILES | O=N+c1ccccc1S(=O)(=O)Oc2ccc(cc2)S(=O)(=O)c3ccc(cc3)OS(=O)(=O)c4ccc(c(c4)N+[O-]) |
| InChI Key | Not publicly available |
The compound’s structural complexity necessitates advanced analytical techniques for characterization, including -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) involves sequential nitration and sulfonation steps:
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Nitration of Phenolic Derivatives: Initial nitration of 4-hydroxyphenyl sulfone introduces nitro groups at ortho positions relative to the sulfone moiety.
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Sulfonation with 2-Nitrobenzenesulfonyl Chloride: The nitrated intermediate reacts with 2-nitrobenzenesulfonyl chloride under alkaline conditions, typically using pyridine or triethylamine as a base to scavenge HCl byproducts.
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Purification: Crude product is purified via recrystallization from ethanol or dichloromethane, yielding a crystalline solid with >95% purity.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize side reactions. Key advantages include:
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Enhanced Heat Transfer: Mitigates exothermic risks during nitration.
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Improved Yield: Achieves 80–85% yield compared to 65–70% in batch processes.
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Waste Reduction: Closed-loop systems recover unreacted reagents and solvents.
Chemical Reactivity and Applications
Electrophilic Substitution Reactions
The electron-deficient aromatic rings in sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) readily undergo electrophilic substitution. For example, Friedel-Crafts alkylation with alkenes produces polysulfonated polymers used in ion-exchange membranes:
where represents the nitrobenzenesulfonate group.
Redox Activity
The nitro groups can be reduced to amines using hydrogen gas over palladium catalysts, enabling the synthesis of diamino derivatives for pharmaceutical intermediates:
This reaction is critical in producing antiretroviral agents targeting HIV protease.
Polymer Chemistry
The compound serves as a crosslinking agent in sulfonated poly(ether ether ketone) (SPEEK) membranes, enhancing proton conductivity in fuel cells. Comparative studies show a 40% increase in conductivity compared to non-crosslinked SPEEK.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| Sulfonyldi-4,1-phenylene bis(2-methylpropanamide) | Replaces nitro with amide groups | Enzyme inhibition studies |
| 4,4'-Sulfonyldiphenol | Lacks nitrobenzenesulfonate substituents | Epoxy resin hardeners |
| 2-Nitrobenzenesulfonyl chloride | Monofunctional reagent | Peptide synthesis |
The nitrobenzenesulfonate groups in sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) confer superior electrophilicity, making it indispensable in high-performance polymer synthesis.
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